molecular formula C14H25NO5 B11810126 Di-tert-butyl morpholine-3,4-dicarboxylate

Di-tert-butyl morpholine-3,4-dicarboxylate

Cat. No.: B11810126
M. Wt: 287.35 g/mol
InChI Key: HKYCOWNUUZENRW-UHFFFAOYSA-N
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Description

Di-tert-butyl morpholine-3,4-dicarboxylate is an organic compound with the molecular formula C14H25NO5. It is commonly used in organic synthesis as a temporary protective agent for protecting groups, particularly hydroxyl or amine groups . This compound is characterized by its functional groups, which make it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl morpholine-3,4-dicarboxylate can be synthesized through the reaction of morpholine derivatives with tert-butyl dicarbonate. The reaction typically involves the use of a base such as sodium bicarbonate to facilitate the formation of the desired product . The reaction conditions often include moderate temperatures and the use of organic solvents like toluene or tetrahydrofuran (THF) to dissolve the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The crude product is often purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl morpholine-3,4-dicarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of organic solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms with fewer oxygen atoms .

Scientific Research Applications

Medicinal Chemistry

Di-tert-butyl morpholine-3,4-dicarboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural characteristics, including the morpholine ring and carboxylate groups, enhance its biological activity. The compound has shown promise in modulating enzyme activities and interacting with specific molecular targets, making it a candidate for drug development aimed at treating central nervous system disorders.

Case Study: Enzyme Modulation

Research indicates that this compound can influence various metabolic pathways by modulating enzyme activity. Binding assays have demonstrated its affinity for certain receptors involved in disease mechanisms, highlighting its therapeutic potential in developing drugs targeting these pathways.

Organic Synthesis

In organic synthesis, this compound is utilized as a protecting group for amines during chemical reactions. This application is particularly valuable in peptide synthesis where the protection of amino groups is essential to prevent undesired reactions.

Table 1: Comparison of Protecting Agents

Protecting AgentAdvantagesDisadvantages
This compoundHigh stability and reactivity; simple post-treatmentRequires careful handling
Tert-butyloxycarbonyl (Boc)Easy to remove; widely usedLess stable under certain conditions
AcetylSimple synthesis; good yieldsLimited applicability

Material Science

This compound has applications in the development of new materials due to its unique physicochemical properties. Its steric hindrance from the tert-butyl groups enhances stability and selectivity in polymerization reactions.

Case Study: Polymerization Reactions

In recent studies, this compound was employed as a monomer in the synthesis of novel polymers with enhanced mechanical properties. The resulting materials demonstrated improved thermal stability and resistance to degradation.

Industrial Applications

The compound is also explored for its potential as an intermediate in the synthesis of agrochemicals and fine chemicals. Its ability to undergo various chemical transformations makes it a versatile building block in industrial chemistry.

Mechanism of Action

The mechanism of action of di-tert-butyl morpholine-3,4-dicarboxylate involves its ability to act as a protecting group. It temporarily masks reactive functional groups, allowing for selective reactions to occur without interference from the protected groups. The compound can be removed under specific conditions, such as acidic or basic hydrolysis, to reveal the original functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl morpholine-3,4-dicarboxylate is unique due to its specific functional groups and its ability to act as a versatile protecting agent in various chemical reactions. Its stability and ease of removal make it a valuable reagent in synthetic chemistry .

Biological Activity

Di-tert-butyl morpholine-3,4-dicarboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including enzyme modulation, pharmacological profiles, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a morpholine ring with tert-butyl groups and carboxylate functionalities at the 3 and 4 positions. This structure contributes to its stability and selectivity in biological interactions. The molecular formula is C12H22NO4C_{12}H_{22}NO_4, with a molecular weight of approximately 246.31 g/mol.

Biological Activity Overview

The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. Research indicates that it can modulate various biochemical pathways relevant to therapeutic applications.

Enzyme Modulation

Studies have demonstrated that this compound can effectively influence enzyme activity. For instance, it has been shown to interact with metabolic pathways associated with the central nervous system, potentially providing therapeutic effects in conditions such as anxiety and depression.

Table 1: Comparative Analysis of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Biological Activity
This compoundC₁₂H₂₂N O₄246.31Enzyme modulation
(R)-Tert-Butyl ethyl morpholine-3,4-dicarboxylateC₁₃H₂₄N O₄245.27CNS targeting
4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylateC₁₃H₂₄N O₄245.27Antibacterial properties

Pharmacological Profiles

Recent studies have focused on the pharmacological profiles of derivatives of this compound. For example, a derivative was tested for anxiolytic properties using behavioral assays in mice. The results indicated that at doses of 10 mg/kg, the compound exhibited significant anxiolytic-like behavior without causing motor impairment . This suggests that this compound may engage non-benzodiazepine binding sites in the GABAergic system.

Molecular Dynamics and Docking Studies

Molecular docking studies have revealed strong binding affinities of this compound to various receptor sites involved in anxiety regulation. These studies provide insights into its mechanism of action and potential therapeutic applications .

Properties

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

ditert-butyl morpholine-3,4-dicarboxylate

InChI

InChI=1S/C14H25NO5/c1-13(2,3)19-11(16)10-9-18-8-7-15(10)12(17)20-14(4,5)6/h10H,7-9H2,1-6H3

InChI Key

HKYCOWNUUZENRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1COCCN1C(=O)OC(C)(C)C

Origin of Product

United States

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